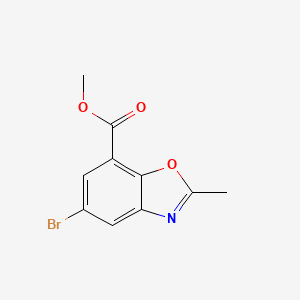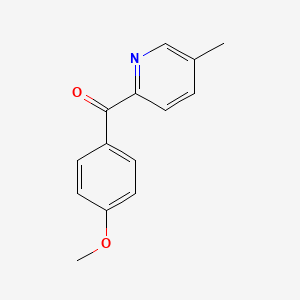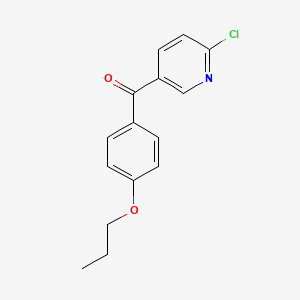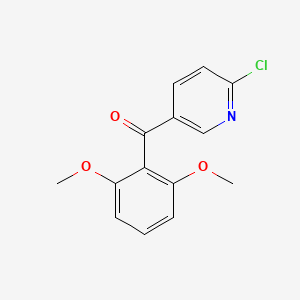
2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine
Übersicht
Beschreibung
“2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine” is a chemical compound with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.71 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine” is 1S/C14H12ClNO3/c1-18-10-4-3-5-11(19-2)13(10)14(17)9-6-7-12(15)16-8-9/h3-8H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Structural Diversity in Pyridine-N-Functionalized Carbene Copper(I) Complexes
Copper(I) complexes with pyridine N-functionalized carbene ligands have been synthesized, offering insights into their structural diversity. These complexes, including derivatives of 2-picolyl and 2-pyridyl, are notable for their formation in chlorinated solvents and demonstrate varied crystallization behaviors based on the specific ligands used (Tulloch et al., 2001).
Synthesis of Fluorescent Probes for Mercury Ion
One study explored the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through a one-pot reaction. Notably, a derivative of this reaction demonstrated efficacy as a fluorescent probe for mercury ions in both acetonitrile and aqueous solutions, highlighting its potential for environmental and analytical applications (Shao et al., 2011).
Antibacterial Activity of Oxadiazole Thioether Derivatives
A study focused on the synthesis of 1,3,4-oxadiazole thioether derivatives containing 2-chloro-5-methylene pyridine. These compounds showed promising antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae. One compound exhibited superior inhibitory effects compared to a commercial agent, indicating its potential in agricultural applications (Song et al., 2017).
Synthesis of Novel Polyimides
Another research focused on synthesizing novel polyimides using a pyridine-containing aromatic dianhydride monomer. These polyimides, integrating pyridine moieties in their main chain, demonstrated good solubility, thermal stability, and mechanical properties, suggesting applications in high-performance materials (Wang et al., 2006).
Pincer Pyridine Dicarbene Complexes of Nickel
Research on 'pincer' pyridine dicarbene complexes of nickel highlighted their unique properties, including unusual ring opening of coordinated imidazol-2-ylidene. These findings contribute to the understanding of nickel's coordination chemistry and potential applications in catalysis (Pugh et al., 2008).
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(2,6-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-10-4-3-5-11(19-2)13(10)14(17)9-6-7-12(15)16-8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPILJRWIKWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220097 | |
| Record name | (6-Chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine | |
CAS RN |
1187168-44-0 | |
| Record name | (6-Chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




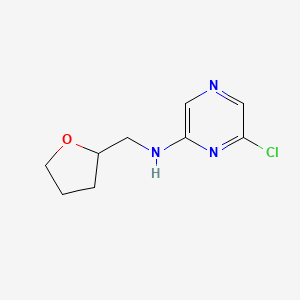
![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride](/img/structure/B1421696.png)
![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
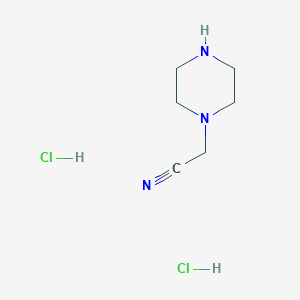
![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)



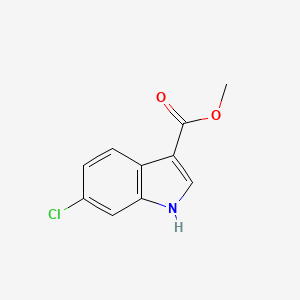
![tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1421705.png)
